![molecular formula C14H9F3N2S B2390606 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 478049-76-2](/img/structure/B2390606.png)
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile, also known as MPTN, is a chemical compound that has gained significant attention in the field of scientific research. MPTN is a nicotinonitrile derivative that has been found to possess various biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is not yet fully understood, but it has been proposed that it exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has been found to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and decrease oxidative stress. 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. However, it is important to note that 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile may have potential toxicity and should be handled with care. Additionally, further studies are needed to determine the optimal dosage and treatment duration for 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile.
Future Directions
There are several future directions for the research and development of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile. One potential application is the development of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile-based drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to elucidate the mechanism of action of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile and its potential side effects. Additionally, the synthesis of new derivatives of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile may lead to the discovery of more potent and selective compounds with improved biological activities.
Conclusion
In conclusion, 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a promising compound with significant potential for drug development. Its anti-inflammatory, antioxidant, and anticancer activities make it a promising candidate for the treatment of various diseases. Further studies are needed to determine the optimal dosage and treatment duration for 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile and to elucidate its mechanism of action. The synthesis of new derivatives of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile may lead to the discovery of more potent and selective compounds with improved biological activities.
Synthesis Methods
The synthesis of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile can be achieved through a multi-step process involving the reaction of 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile with phenylthiol in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product, 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile.
Scientific Research Applications
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, antioxidant, and anticancer activities. 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the treatment of inflammatory diseases and cancer.
properties
IUPAC Name |
6-methyl-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2S/c1-9-7-12(14(15,16)17)11(8-18)13(19-9)20-10-5-3-2-4-6-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYAQDCCXOXHSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC2=CC=CC=C2)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile |
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